molecular formula C16H31NO8 B1682598 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid CAS No. 756525-91-4

15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid

Cat. No.: B1682598
CAS No.: 756525-91-4
M. Wt: 365.42 g/mol
InChI Key: YEIYIPDFZMLJQH-UHFFFAOYSA-N
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Description

t-Boc-N-amido-PEG4-acid is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Mechanism of Action

Target of Action

t-Boc-N-amido-PEG4-acid, also known as 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azaicosan-20-oic acid or 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid, is a PEG linker . It contains a terminal carboxylic acid and a Boc-protected amino group . The primary targets of this compound are primary amine groups .

Mode of Action

The terminal carboxylic acid of t-Boc-N-amido-PEG4-acid can react with primary amine groups in the presence of activators (e.g., EDC, HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

It’s known that the compound can form stable amide bonds with primary amine groups , which suggests it may be involved in protein conjugation processes.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of t-Boc-N-amido-PEG4-acid is the formation of a stable amide bond with primary amine groups . This can lead to the conjugation of various biomolecules, potentially altering their function or stability.

Action Environment

The action of t-Boc-N-amido-PEG4-acid is influenced by the presence of activators such as EDC or HATU, which facilitate the formation of the amide bond . Additionally, the Boc group can be deprotected under mild acidic conditions to form the free amine . Therefore, the pH of the environment can influence the compound’s action. The hydrophilic PEG spacer increases solubility in aqueous media , suggesting that the compound’s action, efficacy, and stability may be influenced by the hydration level of the environment.

Properties

IUPAC Name

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO8/c1-16(2,3)25-15(20)17-5-7-22-9-11-24-13-12-23-10-8-21-6-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIYIPDFZMLJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373186
Record name 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756525-91-4
Record name 1-(1,1-Dimethylethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756525-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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